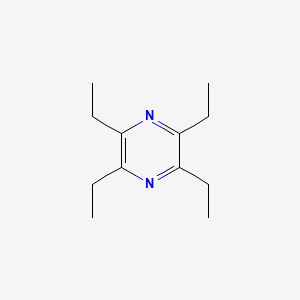

Tetraethylpyrazine

Description

Properties

CAS No. |

38325-19-8 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

2,3,5,6-tetraethylpyrazine |

InChI |

InChI=1S/C12H20N2/c1-5-9-10(6-2)14-12(8-4)11(7-3)13-9/h5-8H2,1-4H3 |

InChI Key |

OEDVLMOQTFMJCV-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C(=N1)CC)CC)CC |

Canonical SMILES |

CCC1=C(N=C(C(=N1)CC)CC)CC |

Other CAS No. |

38325-19-8 |

Synonyms |

TEP tetraethylpyrazine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Tetraethylpyrazine is primarily recognized for its pharmacological properties, particularly in treating cardiovascular and cerebrovascular diseases. Below are some notable applications:

Cardiovascular and Cerebrovascular Diseases

- Mechanism of Action : this compound exhibits antioxidant and anti-inflammatory effects, which contribute to its therapeutic benefits in managing conditions like stroke and myocardial infarction. It enhances microcirculation and protects against ischemia-reperfusion injury by modulating various signaling pathways .

- Clinical Studies : Research indicates that this compound improves neurological function post-stroke by promoting neurogenesis and preserving the integrity of the blood-brain barrier .

Antitumor Activity

- Research Findings : this compound has demonstrated antitumor effects across various cancer types, including lung, breast, and prostate cancers. Its mechanisms include promoting apoptosis and inhibiting tumor growth through anti-inflammatory pathways .

- Case Study : A study reported that this compound significantly reduced tumor size in animal models, suggesting its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

This compound also finds utility in agriculture, particularly as a plant growth regulator.

Plant Growth Promotion

- Mechanism : The compound enhances seed germination and plant growth by influencing hormonal pathways related to stress responses .

- Field Trials : Trials have shown that applying this compound can increase crop yields by improving resistance to environmental stresses such as drought .

Material Science Applications

In material science, this compound is explored for its potential in synthesizing novel materials.

Synthesis of Nanomaterials

- Properties : this compound can be used as a precursor in the synthesis of nanoparticles that exhibit unique optical and electronic properties.

- Applications : These nanoparticles have potential applications in drug delivery systems and biosensing technologies .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pharmacology | Antioxidant, anti-inflammatory | Improves neurological recovery post-stroke |

| Cancer Treatment | Promotes apoptosis, inhibits growth | Reduces tumor size in animal models |

| Agriculture | Enhances hormonal pathways | Increases crop yields under stress |

| Material Science | Precursor for nanoparticle synthesis | Unique properties for drug delivery |

Case Studies

- Stroke Recovery Study :

- Antitumor Efficacy :

- Agricultural Field Trial :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

Pyrazine derivatives vary in substituent groups (methyl, ethyl) and positions, influencing their physicochemical behavior. Below is a comparative table:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Lipophilicity) | Key Substituents |

|---|---|---|---|---|

| Tetraethylpyrazine | C₁₂H₂₀N₂ | 192.30 | ~3.5 (estimated) | Four ethyl groups |

| Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | ~1.8 | Four methyl groups |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | ~0.5 | Two methyl groups |

| Triethylpyrazine | C₁₀H₁₆N₂ | 164.25 | ~2.9 (estimated) | Three ethyl groups |

Key Observations :

- Lipophilicity : Increasing alkyl chain length (methyl → ethyl) elevates LogP values, enhancing membrane permeability. TEP’s higher hydrophobicity allows deeper penetration into lipid bilayers compared to tetramethylpyrazine (TMP) .

- Synthesis : Ethyl-substituted pyrazines (e.g., TEP) require harsher alkylation conditions compared to methyl analogs due to steric and electronic effects .

Vascular Smooth Muscle Effects

In vascular smooth muscle studies, TEP demonstrated greater potency than TMP and triethylpyrazine (3EP) in inhibiting plasmalemma-associated activities. The potency order is:

TMP < 3EP < TEP **.

- Mechanism : Enhanced lipophilicity of TEP facilitates deeper integration into lipid bilayers, altering membrane fluidity and disrupting ion channel function .

Antimicrobial Activity

Alkylpyrazines exhibit position- and substituent-dependent antimicrobial effects. For example:

- 2,5-Dimethylpyrazine shows moderate antibacterial activity against E. coli (MIC: 250 µg/mL).

- TEP and TMP accumulate in the hydrophobic core of microbial membranes, but TEP’s higher LogP enhances membrane disruption, particularly against gram-negative bacteria .

Therapeutic Potential

Q & A

Q. What are the recommended methods for synthesizing tetraethylpyrazine and its derivatives in academic settings?

this compound derivatives can be synthesized via condensation reactions or modified Pinner reactions. For example, Bowman-James et al. utilized This compound-2,3,5,6-tetracarboxamide as a ligand precursor, employing palladium coordination to form dipalladium(II) complexes with acetate ions . Key steps include:

- Reagent selection : Use high-purity ethylamine and glyoxal for condensation.

- Catalytic systems : Palladium-based catalysts enhance coordination efficiency in ligand synthesis.

- Purification : Column chromatography (e.g., silica gel) ensures isolation of pure isomers.

Q. How can researchers accurately determine the solubility of this compound in organic solvents?

Adopt the gravimetric or UV-spectrophotometric methods described in solubility studies for structurally similar pyrazines (e.g., tetramethylpyrazine) .

Q. What analytical techniques are optimal for characterizing this compound’s structural and electronic properties?

- NMR spectroscopy : and NMR resolve alkyl substituent configurations .

- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and coordination geometries in metal complexes .

Advanced Research Questions

Q. How can researchers address contradictions in published solubility or stability data for this compound?

- Data reconciliation : Compare experimental conditions (e.g., solvent purity, temperature gradients) across studies. For example, discrepancies in pyrazine solubility often arise from unaccounted humidity or solvent batch variations .

- Robust validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and cross-validate with multiple techniques (e.g., DSC for thermal stability) .

Q. What strategies improve the selectivity of this compound-based ligands in metal-ion extraction?

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., carboxamide) to enhance metal-binding specificity. Bowman-James’ duplex ligand system achieved high selectivity for acetate ions via pre-organized Pd(II) coordination sites .

- Solvent tuning : Use binary solvent systems (e.g., water-ethanol mixtures) to modulate ligand solubility and ion-pairing interactions .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity in catalysis .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .

- Machine learning : Train models on existing pyrazine datasets to forecast solubility or reactivity trends .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties?

- In vitro models : Use Caco-2 cell monolayers to evaluate intestinal absorption and blood-brain barrier permeability .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify major metabolites via LC-MS/MS .

Data Presentation and Reproducibility

Q. What criteria ensure the reproducibility of this compound synthesis protocols?

Q. How can researchers optimize figures and tables for clarity in pyrazine-related publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.